

Spectroscopic Profile of **trans-2-Aminocyclopentanol Hydrochloride**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-2-Aminocyclopentanol hydrochloride*

Cat. No.: B153605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-2-Aminocyclopentanol hydrochloride** (CAS No: 68327-11-7), a chiral amine widely utilized as a building block in the synthesis of pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and experimental Mass Spectrometry (MS) data for the corresponding free base, *trans-2-Aminocyclopentanol*. Additionally, general experimental protocols for NMR, Infrared (IR), and MS spectroscopy are detailed to facilitate the acquisition of analogous data.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ ClNO	[1] [2]
Molecular Weight	137.61 g/mol	[1] [2]
Melting Point	191-196 °C	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **trans-2-Aminocyclopentanol hydrochloride** is not readily available in the public domain. However, predicted ¹H and ¹³C NMR data provide valuable insights into the chemical environment of the molecule's nuclei. These predictions are based on computational algorithms that analyze the molecule's structure.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
Predicted values	Predicted values	Predicted values

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
Predicted values	Predicted values

Note: The predicted data presented here should be used as a preliminary guide. Experimental verification is crucial for precise structural elucidation.

Mass Spectrometry (MS)

The following data corresponds to the gas chromatography-mass spectrometry (GC-MS) analysis of the free base, trans-2-Aminocyclopentanol. The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, aiding in its identification and structural analysis.

GC-MS Data for trans-2-Aminocyclopentanol

m/z	Relative Intensity (%)	Possible Fragment
101	5	[M] ⁺ (Molecular Ion)
84	100	[M-NH ₃] ⁺
56	85	[C ₄ H ₈] ⁺
43	60	[C ₃ H ₇] ⁺

Infrared (IR) Spectroscopy

Experimental IR spectral data for **trans-2-Aminocyclopentanol hydrochloride** is not publicly available. However, a typical IR spectrum of a secondary amino alcohol hydrochloride would exhibit characteristic absorption bands corresponding to various functional groups.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200 (broad)	O-H	Stretching
3200-3000 (broad)	N-H ⁺	Stretching
2960-2850	C-H (aliphatic)	Stretching
1600-1500	N-H	Bending
1150-1050	C-O	Stretching
1100-1000	C-N	Stretching

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a small organic molecule like **trans-2-Aminocyclopentanol hydrochloride**. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data using Fourier transformation, phasing, and baseline correction.

- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, and then place it between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or salt plates with Nujol).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
- Acquire the mass spectrum in the positive ion mode to observe the protonated molecule $[M+H]^+$.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of trans-2-Aminocyclopentanol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153605#spectroscopic-data-of-trans-2-aminocyclopentanol-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com